4-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-Chlorophenyl)benzo[d]oxazol-4-yl)acetic acid is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound’s structure includes a benzoxazole ring fused with a chlorophenyl group and an acetic acid moiety, making it a versatile molecule for various applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Chlorophenyl)benzo[d]oxazol-4-yl)acetic acid typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where the benzoxazole intermediate reacts with 4-chlorobenzoyl chloride under basic conditions.
Acetic Acid Moiety Addition:
Industrial Production Methods
Industrial production of 2-(2-(4-Chlorophenyl)benzo[d]oxazol-4-yl)acetic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Chlorophenyl)benzo[d]oxazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Reduced derivatives such as amines and alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-(4-Chlorophenyl)benzo[d]oxazol-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-(4-Chlorophenyl)benzo[d]oxazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent with a benzoxazole structure.
Ditazole: A platelet aggregation inhibitor with a benzoxazole moiety.
Mubritinib: A tyrosine kinase inhibitor with a benzoxazole core.
Oxaprozin: A COX-2 inhibitor with a benzoxazole ring.
Uniqueness
2-(2-(4-Chlorophenyl)benzo[d]oxazol-4-yl)acetic acid is unique due to its specific combination of a chlorophenyl group and an acetic acid moiety, which imparts distinct biological activities and chemical reactivity compared to other benzoxazole derivatives .
Properties
CAS No. |
60723-68-4 |
---|---|
Molecular Formula |
C15H10ClNO3 |
Molecular Weight |
287.70 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-benzoxazol-4-yl]acetic acid |
InChI |
InChI=1S/C15H10ClNO3/c16-11-6-4-9(5-7-11)15-17-14-10(8-13(18)19)2-1-3-12(14)20-15/h1-7H,8H2,(H,18,19) |
InChI Key |
MEHZHWGUUVSWKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C3=CC=C(C=C3)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.